2-[[6,6-dimethyl-4-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]morpholin-2-yl]methoxy]-N,N-dimethylacetamide
Description
2-[[6,6-dimethyl-4-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]morpholin-2-yl]methoxy]-N,N-dimethylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring substituted with a dimethyl group and an oxazole moiety, making it a unique structure with interesting chemical properties.
Properties
IUPAC Name |
2-[[6,6-dimethyl-4-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]morpholin-2-yl]methoxy]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O4/c1-12-7-18-16(23-12)13(2)20-8-14(24-17(3,4)11-20)9-22-10-15(21)19(5)6/h7,13-14H,8-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZZFKPRIGJQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(C)N2CC(OC(C2)(C)C)COCC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6,6-dimethyl-4-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]morpholin-2-yl]methoxy]-N,N-dimethylacetamide typically involves multiple steps:
Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring, which can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Substitution with Dimethyl Groups: The morpholine ring is then substituted with dimethyl groups using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Oxazole Moiety: The oxazole ring is introduced via a cyclization reaction involving an appropriate precursor, such as 2-amino-2-methylpropanol and acetic anhydride.
Final Coupling Reaction: The final step involves coupling the substituted morpholine with the oxazole derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Saturated heterocyclic derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study the interactions of morpholine and oxazole derivatives with biological macromolecules. It can also be used in the design of new bioactive molecules with potential therapeutic applications.
Medicine
The compound’s structure suggests potential pharmacological activities, such as antimicrobial or anticancer properties. Research into its biological activity could lead to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique properties might also make it useful in materials science for the development of new polymers or coatings.
Mechanism of Action
The mechanism by which 2-[[6,6-dimethyl-4-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]morpholin-2-yl]methoxy]-N,N-dimethylacetamide exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholine and oxazole rings may facilitate binding to specific sites on proteins or nucleic acids, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-[[6,6-dimethyl-4-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]morpholin-2-yl]methoxy]-N,N-dimethylacetamide: can be compared to other morpholine and oxazole derivatives.
Morpholine derivatives: These include compounds like 4-morpholinecarboxaldehyde and N-methylmorpholine, which are used in various chemical syntheses and as solvents.
Oxazole derivatives: Compounds such as 2-methyl-4,5-diphenyloxazole (PPO) and oxazolone are known for their applications in organic synthesis and as fluorescent dyes.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to other morpholine or oxazole derivatives. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
